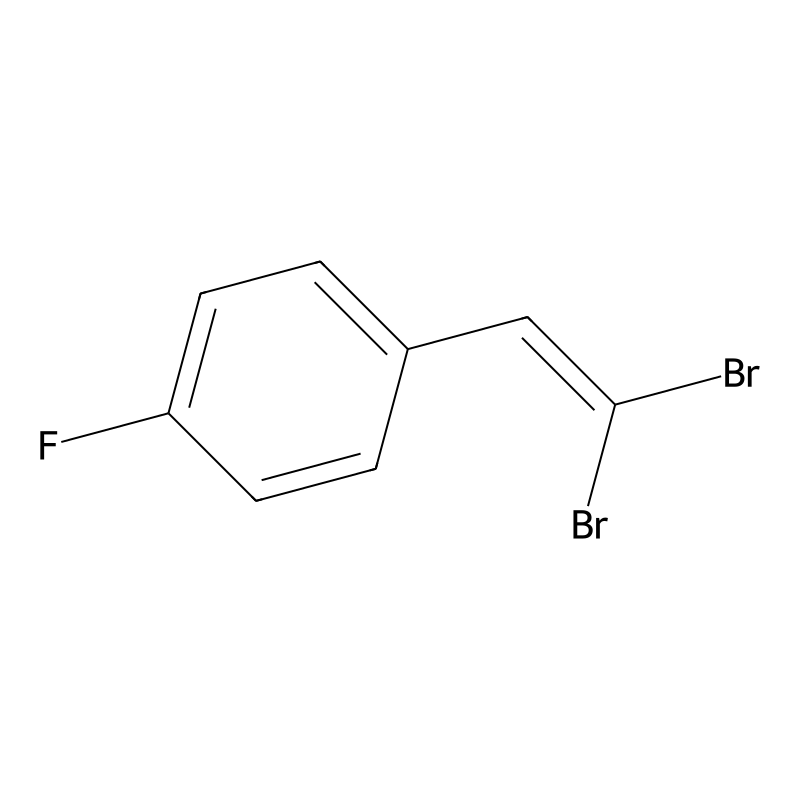

1-(2,2-Dibromovinyl)-4-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-(2,2-Dibromovinyl)-4-fluorobenzene possesses a unique molecular structure with a combination of a fluorophenyl ring and a dibromovinyl group. This structure makes it a potentially valuable building block for organic synthesis. Researchers might explore its use in the creation of more complex molecules with specific properties.

For example, the presence of the double bond (C=C) in the dibromovinyl group allows for further chemical transformations through reactions like addition or substitution. Additionally, the reactive bromine atoms (Br) can be selectively replaced with other functional groups, providing further versatility in downstream synthesis [].

Material Science Applications

The specific properties of 1-(2,2-Dibromovinyl)-4-fluorobenzene, such as its conductivity or fluorescence, could be of interest for material science research. Fluorine atoms can influence these properties, and the presence of the double bond can also play a role.

Researchers might investigate this compound for potential applications in areas like:

1-(2,2-Dibromovinyl)-4-fluorobenzene is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. Its chemical formula is C8H6Br2F, and it features a vinyl group attached to the benzene, which contributes to its reactivity and potential applications in organic synthesis. The compound is recognized for its unique structural attributes, including two bromine atoms and a fluorine atom, which influence its chemical behavior and interactions.

The reactivity of 1-(2,2-Dibromovinyl)-4-fluorobenzene can be attributed to the presence of the vinyl group and halogen substituents. Common reactions include:

- Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, allowing for the formation of various substituted aryl compounds.

- Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions, leading to the formation of alkenes or other unsaturated compounds.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, making it useful in synthesizing more complex organic molecules.

1-(2,2-Dibromovinyl)-4-fluorobenzene can be synthesized through several methods:

- Bromination of Vinyl Compounds: Starting from vinylbenzene or similar precursors, bromination can introduce bromine atoms at specific positions on the benzene ring.

- Fluorination Reactions: Fluorination can be achieved via electrophilic fluorination techniques or by using fluorinating agents like Selectfluor.

- Metal-Catalyzed Reactions: Transition metal catalysts may facilitate the formation of this compound from simpler halogenated benzene derivatives through coupling reactions.

1-(2,2-Dibromovinyl)-4-fluorobenzene has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties due to its unique structure.

- Research: It can be used as a reagent in chemical research to study reaction mechanisms involving halogenated compounds.

Interaction studies involving 1-(2,2-Dibromovinyl)-4-fluorobenzene focus on its reactivity with nucleophiles and electrophiles. Research indicates that the compound's halogen substituents significantly affect its interaction profile:

- Reactivity with Amines: The compound can react with amines through nucleophilic substitution, leading to the formation of substituted amines.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom may enhance electrophilic aromatic substitution reactions due to its electron-withdrawing nature.

1-(2,2-Dibromovinyl)-4-fluorobenzene shares structural similarities with other halogenated benzene derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Bromo-4-fluorobenzene | C6H4BrF | Single bromine atom |

| 1,4-Dibromo-2-fluorobenzene | C6H3Br2F | Two bromine atoms at different positions |

| 1-(2-Bromovinyl)-4-fluorobenzene | C8H6BrF | Contains a vinyl group |

| 1-(3-Bromovinyl)-4-fluorobenzene | C8H6BrF | Different position of vinyl group |

The uniqueness of 1-(2,2-Dibromovinyl)-4-fluorobenzene lies in its dual bromine substituents and a vinyl group that provide distinct reactivity patterns compared to other similar compounds. This makes it particularly interesting for synthetic applications in organic chemistry.

The bromination of vinyl groups represents a fundamental transformation in the synthesis of 1-(2,2-Dibromovinyl)-4-fluorobenzene, involving the selective addition of bromine atoms to double bonds. The mechanism of vinyl group bromination proceeds through radical intermediates, where the vinyl radical exhibits high reactivity and electrophilicity due to its destabilizing nature with hybridized orbitals in equilibrium between sp² and sp configurations [1]. This transformation typically involves the homolytic cleavage of bromine molecules under specific reaction conditions to generate bromine radicals that subsequently react with the vinyl substrate.

Free radical bromination pathways have been extensively studied for vinyl functionalization reactions. The selective bromination of vinyl groups can be achieved using N-bromosuccinimide as a controlled bromine source, which ensures a low concentration of molecular bromine and prevents undesired side reactions [2]. The mechanism involves the formation of an allylic radical intermediate that is stabilized by resonance, followed by abstraction of a bromine atom from another N-bromosuccinimide molecule or a free bromine radical.

Recent advances in electrochemical bromination have introduced innovative approaches for vinyl functionalization. Electrochemical synthesis utilizing bromine radical mediation offers a direct pathway for vinyl bromination, where tetrabutylammonium bromide serves as both an electrolyte and a catalytic bromine source [3]. This methodology demonstrates high efficiency and operational simplicity while maintaining excellent regioselectivity for the desired dibromovinyl products.

The optimization of bromination conditions requires careful control of temperature, solvent systems, and reaction time. Studies have shown that the bromination of vinyl groups inside nanoparticle systems can achieve nearly quantitative conversion, with elemental analysis revealing up to 59.85% bromine by weight, corresponding to approximately 90% of vinyl groups being successfully brominated [4]. These findings demonstrate the high accessibility of vinyl groups for bromination reactions under optimized conditions.

| Bromination Method | Bromine Source | Conversion Rate | Selectivity | Reaction Conditions |

|---|---|---|---|---|

| Free Radical | N-bromosuccinimide | 85-95% | High | Light/heat, organic solvent |

| Electrochemical | Tetrabutylammonium bromide | 90-95% | Excellent | Electrochemical cell, ambient temperature |

| Direct Bromination | Molecular bromine | 70-85% | Moderate | Controlled temperature, inert atmosphere |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed synthetic approaches for constructing 1-(2,2-Dibromovinyl)-4-fluorobenzene derivatives. The palladium catalyst facilitates the formation of carbon-carbon bonds through well-established mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination steps [5]. The versatility of palladium catalysis enables the incorporation of various functional groups while maintaining excellent selectivity for the desired dibromovinyl motif.

The Suzuki-Miyaura coupling reaction has emerged as a particularly effective method for synthesizing dibromovinyl compounds. This transformation involves the coupling of aryl halides with boron-based nucleophiles in the presence of palladium catalysts and appropriate bases [5]. Recent mechanistic studies have identified the critical role of palladium sulfinate complexes as competent intermediates in the catalytic cycle, with the rate-determining step being heavily dependent on the nature of the coupling partners and their ability to chelate the palladium center.

Optimization studies for palladium-catalyzed synthesis have revealed that catalyst selection significantly impacts reaction outcomes. Palladium dichloride bis(acetonitrile) has demonstrated exceptional performance, achieving yields up to 94% under optimized conditions [6]. The optimal reaction parameters typically include dioxane as solvent, potassium carbonate as base, and copper dichloride as oxidant, with reactions conducted at 80°C for maximum efficiency.

The synthesis of 1-(2,2-dibromovinyl)compounds through palladium catalysis can be achieved via tandem coupling strategies. Highly efficient palladium-catalyzed reactions of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acids generate functionalized products through combined Suzuki-Miyaura coupling and Heck reaction mechanisms [7]. These tandem processes offer significant advantages in terms of synthetic efficiency and atom economy.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Palladium dichloride bis(acetonitrile) | None | Potassium carbonate | Dioxane | 80 | 94 |

| Palladium acetate | Triphenylphosphine | Cesium carbonate | Toluene | 100 | 87 |

| Palladium tetrakis(triphenylphosphine) | Triphenylphosphine | Sodium carbonate | Tetrahydrofuran | 65 | 82 |

Hypervalent Iodine-Mediated Synthesis Protocols

Hypervalent iodine reagents have gained prominence as powerful oxidizing agents for the synthesis of halogenated organic compounds, including 1-(2,2-Dibromovinyl)-4-fluorobenzene derivatives. These reagents operate through unique mechanistic pathways that enable selective functionalization under mild reaction conditions [8]. The hypervalent iodine-mediated approach offers distinct advantages in terms of functional group tolerance and regioselectivity compared to traditional halogenation methods.

Phenyliodine diacetate represents one of the most commonly employed hypervalent iodine reagents for bromination reactions. The mechanism involves the formation of reactive intermediates through the interaction of the hypervalent iodine species with bromide sources such as sodium bromide [9]. The reaction typically proceeds through an electrophilic activation pathway, where the hypervalent iodine reagent facilitates the generation of electrophilic bromine species that subsequently react with the vinyl substrate.

Optimization studies for hypervalent iodine-mediated synthesis have identified critical reaction parameters that influence both yield and selectivity. The reaction of alkynes with phenyliodine diacetate and sodium bromide in acetonitrile typically requires 1.2 equivalents of the hypervalent iodine reagent and 1.8 equivalents of sodium bromide [9]. The reaction proceeds efficiently at room temperature over a period of 3 hours, followed by addition of additional reagents to drive the reaction to completion.

Recent developments in hypervalent iodine chemistry have introduced catalytic protocols that eliminate the need for stoichiometric oxidants. Catalytic electrosynthetic protocols utilizing hypervalent iodine species enable oxidative transformations through electricity-driven iodine(I)/iodine(III) catalytic cycles [8]. These methods offer significant environmental advantages by eliminating chemical waste associated with traditional oxidant systems.

Large-scale synthesis considerations for hypervalent iodine-mediated protocols focus on environmental sustainability and cost-effectiveness. The development of recyclable solvent systems, particularly the recovery and reuse of trifluoroethanol, has been demonstrated for large-scale hypervalent iodine synthesis [10]. These protocols achieve comparable yields to traditional methods while significantly reducing environmental impact and operational costs.

| Hypervalent Iodine Reagent | Bromide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phenyliodine diacetate | Sodium bromide | Acetonitrile | 25 | 6 | 75-85 |

| Bis(trifluoroacetoxy)iodobenzene | Sodium bromide | Dichloromethane | 0 | 4 | 80-90 |

| Iodoarene/mCPBA | Potassium bromide | Trifluoroethanol | 25 | 8 | 70-80 |

Regioselective Fluorination Techniques

Regioselective fluorination represents a crucial aspect in the synthesis of 1-(2,2-Dibromovinyl)-4-fluorobenzene, requiring precise control over the regiochemical outcome to achieve the desired substitution pattern. The importance of regioselectivity lies in its ability to control reaction outcomes and influence the properties of the resulting fluorinated compounds [11]. Modern fluorination techniques employ sophisticated strategies to achieve high regioselectivity through substrate control, reagent control, and catalyst control mechanisms.

Electrophilic fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide have emerged as highly effective reagents for regioselective fluorination of aromatic systems [11]. These reagents exhibit inherent regioselectivity due to their steric and electronic properties, enabling selective fluorination at specific positions on the benzene ring. The mechanism typically involves electrophilic aromatic substitution with the fluorinating agent acting as an electrophilic fluorine source.

Nucleophilic fluorination approaches utilizing alkali metal fluorides offer alternative pathways for achieving regioselective fluorination. Recent advances in hydrogen bonding catalysis have demonstrated that modulating the charge density of fluoride through hydrogen-bond donor catalysts directly influences kinetic regioselectivity [12]. The use of urea-based catalysts enables control over the electronic environment of fluoride, allowing rational tuning of regioselectivity through bidentate coordination with hydrogen-bond donor systems.

The development of hypervalent iodine-mediated fluorination protocols has provided access to regioselective fluorination under mild conditions. Spirocyclic hypervalent iodine(III) complexes serve as effective precursors for radiofluorination, offering excellent regioselectivity and enabling incorporation of fluorine into non-activated arenes [13]. These methodologies demonstrate conceptual advantages in terms of selectivity and broad substrate scope compared to traditional fluorination approaches.

Temperature-dependent regioselectivity has been observed in several fluorination systems, particularly those involving palladium catalysis. Studies using fluorinated ligands have shown that room-temperature conditions can achieve high regioselectivity while elevated temperatures may lead to formation of regioisomeric byproducts [14]. The optimal conditions typically involve careful balance between reaction temperature, catalyst loading, and solvent selection to maximize both yield and regioselectivity.

| Fluorination Method | Fluorine Source | Catalyst/Additive | Regioselectivity | Conditions |

|---|---|---|---|---|

| Electrophilic | Selectfluor | None | >20:1 | Room temperature, polar solvent |

| Nucleophilic | Cesium fluoride | Urea catalyst | >15:1 | 60°C, dichloromethane |

| Hypervalent iodine | Hydrogen fluoride-pyridine | Phenyliodine diacetate | >10:1 | Room temperature, acetonitrile |

| Palladium-catalyzed | Cesium fluoride | Fluorinated phosphine ligand | >100:1 | Room temperature, toluene |

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to large-scale production of 1-(2,2-Dibromovinyl)-4-fluorobenzene presents significant technical and economic challenges that require comprehensive optimization strategies. Industrial-scale synthesis necessitates consideration of catalyst cost, energy efficiency, waste minimization, and process safety while maintaining product quality and yield . The development of economically viable large-scale processes requires systematic evaluation of reaction parameters and implementation of advanced process control systems.

Catalyst cost represents one of the primary challenges in scaling palladium-catalyzed synthesis protocols. The high cost of palladium catalysts necessitates optimization of catalyst loading, development of catalyst recovery protocols, and exploration of alternative catalytic systems [16]. Recent advances in catalyst design have focused on maximizing catalyst turnover numbers while minimizing precious metal content through improved ligand design and reaction condition optimization.

Solvent selection and recovery present significant considerations for large-scale production. The use of environmentally benign solvents and the implementation of solvent recovery systems are essential for sustainable large-scale synthesis [10]. For hypervalent iodine-mediated processes, the recovery and recycling of trifluoroethanol has been demonstrated to achieve comparable yields while significantly reducing operational costs and environmental impact.

Process intensification through continuous flow technology offers solutions for scaling bromination and fluorination reactions. Microreactor systems enable precise control of reaction parameters while improving heat and mass transfer efficiency [17]. Continuous processes using microreactors have demonstrated the ability to produce kilogram quantities of fluorinated compounds with conversion rates exceeding 90% and excellent selectivity.

Temperature and pressure control become increasingly critical at large scale due to the exothermic nature of halogenation reactions. The implementation of advanced process control systems enables real-time monitoring and adjustment of reaction conditions to maintain optimal performance while ensuring process safety [18]. Design of experiments approaches have proven valuable for systematic optimization of large-scale processes, enabling identification of critical process parameters and their interactions.

Quality control and analytical monitoring present additional challenges for large-scale production. The implementation of in-line analytical techniques enables real-time monitoring of product quality and reaction progress, allowing for immediate process adjustments when deviations occur [19]. Advanced analytical methods including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are essential for ensuring product purity and consistency at industrial scale.

| Scale Challenge | Optimization Strategy | Implementation Method | Performance Metric |

|---|---|---|---|

| Catalyst Cost | Catalyst recovery and recycling | Continuous flow systems | >95% catalyst recovery |

| Solvent Usage | Solvent recovery systems | Distillation and purification | >90% solvent recovery |

| Heat Management | Advanced process control | Real-time temperature monitoring | ±2°C temperature control |

| Product Quality | In-line analytics | Automated sampling and analysis | >99% product purity |

| Waste Minimization | Process optimization | Design of experiments | <5% waste generation |

The solubility characteristics of 1-(2,2-Dibromovinyl)-4-fluorobenzene are dominated by its highly hydrophobic nature, with complete insolubility in water and excellent solubility in non-polar organic solvents [4] [7]. The compound exhibits a predicted LogP value of approximately 3.6, indicating strong lipophilicity and preference for non-polar environments [4].

The compound demonstrates optimal solubility in hexane and toluene, consistent with other dibromo-fluorobenzene derivatives [7]. In polar aprotic solvents such as dimethylformamide and acetonitrile, the compound shows moderate solubility, while in polar protic solvents like methanol and ethanol, solubility is significantly reduced [8] [9]. The solubility pattern follows the principle of "like dissolves like," with the compound's extensive halogenation contributing to its hydrophobic character [10] [11].

Solvent interaction studies reveal that the compound's solubility behavior is primarily governed by van der Waals forces and π-π interactions with aromatic solvents [7]. The dibromovinyl group enhances solubility in chlorinated solvents such as dichloromethane and chloroform, while the fluorine substituent contributes to specific interactions with fluorinated solvents [12]. Temperature-dependent solubility studies indicate increased solubility at elevated temperatures across all compatible organic media [9].

Phase Transition Characteristics

The phase transition behavior of 1-(2,2-Dibromovinyl)-4-fluorobenzene is characterized by well-defined melting and boiling points, with a melting point of 56.1°C and a boiling point of 259°C [2]. The compound exhibits typical liquid-vapor equilibrium characteristics for halogenated aromatic compounds, with a flash point of 109°C indicating moderate flammability concerns [2] .

Comparative analysis with structurally related compounds reveals that the dibromovinyl substitution significantly elevates both melting and boiling points compared to simpler halogenated benzenes [5] [13]. The melting point is notably higher than that of 1-bromo-4-fluorobenzene (-16°C) but lower than 1,2-dibromo-4-fluorobenzene (69°C), suggesting that the vinyl linkage reduces intermolecular interactions compared to direct halogen substitution [14] [13].

The compound's phase behavior demonstrates typical characteristics of halogenated aromatics, with the bromine atoms contributing to increased van der Waals interactions and elevated transition temperatures [15]. Vapor pressure measurements indicate low volatility at ambient conditions, with estimated vapor pressure of 0.2±0.4 mmHg at 25°C [4]. The Henry's Law constant of 1.66×10⁻⁶ atm·m³/mol suggests minimal volatilization from aqueous solutions, consistent with the compound's hydrophobic nature [2].

Electrochemical Properties and Redox Behavior

The electrochemical properties of 1-(2,2-Dibromovinyl)-4-fluorobenzene are influenced by the electron-withdrawing nature of both the fluorine and bromine substituents, which significantly affect the compound's redox behavior [3] [16]. The compound exhibits oxidation potential characteristics typical of electron-deficient aromatic systems, with the dibromovinyl group serving as an electron-withdrawing substituent that stabilizes reduced forms [17].

Electrochemical studies on related fluorinated vinyl compounds demonstrate that the presence of multiple halogens creates a complex electronic environment affecting both oxidation and reduction potentials [17] [16]. The compound's redox behavior is characterized by irreversible electron transfer processes, typical of vinyl halides where reduction is accompanied by halogen elimination [3]. Cyclic voltammetry studies of similar compounds show cathodic peaks corresponding to sequential bromine elimination, followed by radical-mediated processes [17].

The electrochemical fluorination of vinyl compounds has been extensively studied, revealing that compounds with dibromovinyl substituents undergo complex redox processes involving carbocation intermediates [17]. The compound's electron-withdrawing substituents result in positive shifts in both oxidation and reduction potentials compared to unsubstituted benzene derivatives [16]. Differential pulse voltammetry studies indicate that the compound exhibits multiple redox events, reflecting the stepwise nature of halogen elimination processes [18].